Gal-C4-Chol
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Overview
Description
Gal-C4-Chol is a glycosylated cholesterol derivative. It is primarily used as a ligand for asialoglycoprotein receptors to prepare galactosylated liposomes. These liposomes can be used to create simple lipid-based nanoparticles . The compound has a molecular formula of C40H69N3O7S and a molecular weight of 736.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gal-C4-Chol is synthesized through a lipase-catalyzed esterification process in a non-aqueous phase . The synthesis involves the reaction of cholesten-5-yloxy-N-(4-((1-imino-c-b-D-thiogalactosylethyl)amino)butyl) formamide with specific reagents under controlled conditions . The reaction conditions typically include the use of chloroform as a solvent and vacuum desiccation .
Industrial Production Methods
Industrial production of this compound involves scaling up the lipase-catalyzed esterification process. The production process ensures high purity and yield of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
Gal-C4-Chol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives by replacing specific functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as chloroform . The reaction conditions are typically controlled to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various galactosylated derivatives and lipid-based nanoparticles .
Scientific Research Applications
Gal-C4-Chol has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of galactosylated liposomes and nanoparticles for various chemical studies.
Biology: Employed in gene delivery systems to enhance transfection efficiency in hepatocytes.
Medicine: Utilized in targeted drug delivery systems for liver-specific therapies.
Industry: Applied in the production of lipid-based nanoparticles for various industrial applications.
Mechanism of Action
Gal-C4-Chol exerts its effects by targeting asialoglycoprotein receptors on hepatocytes. The compound facilitates the formation of galactosylated liposomes, which are recognized and internalized by these receptors . This receptor-mediated uptake enhances the delivery of therapeutic agents to the liver, making it an effective tool for targeted drug delivery .
Comparison with Similar Compounds
Similar Compounds
Gal-His-C4-Chol: A histidine-modified galactosylated cholesterol derivative with enhanced gene delivery efficiency.
DC-Chol: A cationic cholesterol derivative used in liposome formulations for gene delivery.
Uniqueness
Gal-C4-Chol is unique due to its specific targeting of asialoglycoprotein receptors, which makes it highly effective for liver-specific applications. Its ability to form stable galactosylated liposomes and nanoparticles sets it apart from other similar compounds .
Properties
Molecular Formula |
C40H69N3O7S |
---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-[[1-amino-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]butyl]carbamate |
InChI |
InChI=1S/C40H69N3O7S/c1-24(2)9-8-10-25(3)29-13-14-30-28-12-11-26-21-27(15-17-39(26,4)31(28)16-18-40(29,30)5)49-38(48)43-20-7-6-19-42-33(41)23-51-37-36(47)35(46)34(45)32(22-44)50-37/h11,24-25,27-32,34-37,44-47H,6-10,12-23H2,1-5H3,(H2,41,42)(H,43,48)/t25-,27+,28+,29-,30+,31+,32-,34+,35+,36-,37+,39+,40-/m1/s1 |
InChI Key |
PBJFOZIVIPXMIR-KGCCIUTFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCCN=C(CS[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCN=C(CSC5C(C(C(C(O5)CO)O)O)O)N)C)C |
Origin of Product |
United States |
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